

Spectroscopic and Synthetic Profile of 5-Iodo-2-Pentanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-iodo-2-pentanol, a halogenated alcohol of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this document focuses on predicted values derived from established principles of spectroscopy and data from analogous compounds. It also outlines a plausible synthetic route and general experimental protocols for its preparation and spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-iodo-2-pentanol (Molecular Formula: $C_5H_{11}IO$, Molecular Weight: 214.05 g/mol). These predictions are based on typical chemical shifts and absorption frequencies for similar iodo-alcohols.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.80	m	1H	H-2
~3.20	t	2H	H-5
~1.90	m	2H	H-4
~1.60	m	2H	H-3
~1.20	d	3H	H-1
Variable (e.g., 1.5-2.5)	br s	1H	OH

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
~68	C-2
~40	C-3
~35	C-4
~23	C-1
~7	C-5

Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group
3550-3200 (broad)	O-H stretch
2960-2850	C-H stretch (sp^3)
1100-1000	C-O stretch
~500	C-I stretch

Predicted Mass Spectrometry Data

m/z	Interpretation
214	$[M]^+$ (Molecular Ion)
199	$[M - CH_3]^+$
185	$[M - C_2H_5]^+$
127	$[I]^+$
87	$[M - I]^+$
45	$[C_2H_5O]^+$

Experimental Protocols

While a specific, validated protocol for the synthesis of 5-iodo-2-pentanol is not readily available in the literature, a plausible approach involves the hydroiodination of a suitable precursor, such as 4-penten-2-ol. The following is a generalized protocol.

Synthesis of 5-Iodo-2-Pentanol from 4-Penten-2-ol

Materials:

- 4-Penten-2-ol
- Hydroiodic acid (HI) (e.g., 57% in water)
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium thiosulfate solution ($Na_2S_2O_3$)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-penten-2-ol in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric excess of hydroiodic acid to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 5-iodo-2-pentanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of purified 5-iodo-2-pentanol in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: Acquire the spectrum on a 500 MHz spectrometer.
- ^{13}C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer.

Infrared (IR) Spectroscopy:

- Acquire the spectrum of a thin film of the purified liquid product on a sodium chloride (NaCl) or potassium bromide (KBr) plate using an FTIR spectrometer.

Mass Spectrometry (MS):

- Obtain the mass spectrum using an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Visualizations

The following diagrams illustrate the chemical structure of 5-iodo-2-pentanol and a conceptual workflow for its synthesis and analysis.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Iodo-2-Pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3058609#spectroscopic-data-of-2-pentanol-5-iodo\]](https://www.benchchem.com/product/b3058609#spectroscopic-data-of-2-pentanol-5-iodo)

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